molecular formula C9H14ClN5O3 B586745 Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride CAS No. 102340-67-0

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride

Cat. No. B586745
M. Wt: 275.693
InChI Key: SWHYJSMRUIOMKW-ZUOBHZEMSA-N
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Description

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride is a type of quinonoid compound . Quinonoids are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls . They are known for their potential as colorants in industry due to their sufficient conjugation to show color .


Synthesis Analysis

The synthesis of quinonoid compounds has been a subject of study over the past decade . The process involves not only major methods of synthesizing quinoids, but also their involvement in biological processes .


Molecular Structure Analysis

Quinonoids are characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls . They are classified into three categories: benzoquinones, naphthoquinones, and anthraquinones .


Chemical Reactions Analysis

Quinonoids can undergo reversible oxido-reduction reactions . In biological systems, quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones, respectively .

Scientific Research Applications

Medicinal Chemistry

Quinonoid systems have been studied extensively in the field of medicinal chemistry . They are involved in various biological processes and have medical relevance, including antitumor, antiretroviral, or antihypertensive agents . The properties of these systems are determined by their various patterns of substitution .

Materials Chemistry

Quinonoid-containing polymers have shown promise in low-gap semiconductors as novel electronic materials . These polymers are used in electronics, focusing on the construction of these quinoidal frameworks and their interesting electronic structures .

Biochemistry

Quinonoid-dihydrobiopterin is involved in the reduction process catalyzed by Quinonoid-dihydropteridine reductase (QDPR) . This process is crucial in the biosynthesis of tetrahydrobiopterin, an essential cofactor for aromatic amino acid hydroxylases .

properties

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHYJSMRUIOMKW-ZUOBHZEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride

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